tert-Butyl 2-bromopentanoate
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Overview
Description
tert-Butyl 2-bromopentanoate: is an organic compound with the molecular formula C9H17BrO2. It is a brominated ester, featuring a tert-butyl group attached to a 2-bromopentanoate moiety. This compound is commonly used in organic synthesis as an intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromopentanoate can be synthesized through the esterification of 2-bromopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes using microreactors. These methods offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products:
Nucleophilic Substitution: Substituted pentanoates.
Reduction: 2-bromopentanol.
Hydrolysis: 2-bromopentanoic acid and tert-butyl alcohol.
Scientific Research Applications
tert-Butyl 2-bromopentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Material Science: In the preparation of polymers and advanced materials.
Biological Studies: As a probe for studying enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-bromopentanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
- tert-Butyl 5-bromopentanoate
- tert-Butyl 2-bromopropanoate
- tert-Butyl bromide
Uniqueness: tert-Butyl 2-bromopentanoate is unique due to its specific structure, which combines the reactivity of a brominated ester with the stability of a tert-butyl group. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability .
Biological Activity
tert-Butyl 2-bromopentanoate is an organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry and enzyme studies. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H17BrO2
- Molecular Weight : 237.13 g/mol
- CAS Number : 55424-42-5
The biological activity of this compound is primarily attributed to its reactivity as an electrophile due to the presence of the bromine atom. This characteristic allows it to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and a useful probe in biological studies.
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines, facilitating the formation of various derivatives.
- Hydrolysis and Reduction : The ester group can be hydrolyzed into the corresponding carboxylic acid and alcohol or reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Biological Applications
1. Enzyme Mechanism Studies
this compound is utilized as a probe for studying enzyme mechanisms and metabolic pathways. Its ability to participate in nucleophilic substitution reactions allows researchers to investigate enzyme specificity and catalytic mechanisms in biochemical processes.
2. Medicinal Chemistry
The compound serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators. Its structural features enable modifications that can enhance biological activity or selectivity towards specific targets.
Study on Enzyme Inhibition
In a recent study, this compound was employed to synthesize a series of enzyme inhibitors targeting specific metabolic pathways. The results indicated that modifications at the bromine site significantly affected the inhibitory potency against target enzymes, demonstrating its utility in drug design .
Lipase Activity Evaluation
Research assessing lipase production showed that this compound could enhance lipase activity when used as a substrate in organic solvent systems. This study highlighted its role in biocatalysis, where modified enzymes exhibited improved stability and activity, particularly in biphasic systems .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to similar compounds:
Compound | Biological Activity | Applications |
---|---|---|
This compound | Enzyme mechanism probe; synthesis of inhibitors | Medicinal chemistry; organic synthesis |
tert-Butyl 5-bromopentanoate | Intermediate for biologically active compounds | Drug development; material science |
tert-Butyl bromide | Nucleophilic substitution; alkylation reactions | Organic synthesis; reagent in reactions |
Properties
IUPAC Name |
tert-butyl 2-bromopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c1-5-6-7(10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPAQRZFMQZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55424-42-5 |
Source
|
Record name | tert-Butyl 2-bromopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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